Tricarbonyl(cyclooctatetraene)iron(II)

Catalog No.
S1506954
CAS No.
12093-05-9
M.F
C11H8FeO3
M. Wt
244.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricarbonyl(cyclooctatetraene)iron(II)

CAS Number

12093-05-9

Product Name

Tricarbonyl(cyclooctatetraene)iron(II)

IUPAC Name

cyclooctatetraene;formaldehyde;iron

Molecular Formula

C11H8FeO3

Molecular Weight

244.02 g/mol

InChI

InChI=1S/C8H8.3CO.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;;;;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;;

InChI Key

XAOCYVWRKJTXOL-JGZYGLCTSA-N

SMILES

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe]

Canonical SMILES

[C]=O.[C]=O.[C]=O.C1=CC=CC=CC=C1.[Fe]

Isomeric SMILES

[C]=O.[C]=O.[C]=O.C\1=C\C=C/C=C\C=C1.[Fe]

This orange, diamagnetic solid [] belongs to a class of compounds known as (diene)Fe(CO)3 complexes []. First synthesized in 1909 by Franz Hein, the compound is readily available from commercial suppliers [, , ].


Molecular Structure Analysis

The key feature of tricarbonyl(cyclooctatetraene)iron(II) is its structure. It adopts a sandwich-like conformation, with the iron (Fe) center sandwiched between the cyclooctatetraene (C8H8) ring and a triangular arrangement of three carbonyl (CO) ligands []. The cyclooctatetraene ligand binds to the iron atom in an η4-fashion, meaning four carbon atoms from the eight-membered ring donate electrons to the iron center [].

An interesting aspect of this structure is its dynamic nature. On the NMR timescale, the Fe(CO)3 group rapidly migrates around the circumference of the cyclooctatetraene ring, earning the compound the nickname "ring-whizzer" [].


Chemical Reactions Analysis

Synthesis:

Tricarbonyl(cyclooctatetraene)iron(II) can be synthesized by the reaction of iron pentacarbonyl (Fe(CO)5) with cyclooctatetraene under mild heating conditions [].

Fe(CO)5 + C8H8 -> (C8H8)Fe(CO)3 + 2 CO

Reactions:

The versatile structure of tricarbonyl(cyclooctatetraene)iron(II) allows it to participate in various reactions. Here are some notable examples:

  • Hydrogen generation: The compound acts as a catalyst for light-driven water reduction to produce hydrogen, a potential clean energy source [].
  • Carbon nanotube growth: It can promote the growth of multi-walled carbon nanotubes [].
  • Organic transformations: The compound finds use as a catalyst in tandem isomerization-aldol condensation reactions of allylic alcohols [], and hydrogenation reactions under water-gas shift conditions [].
  • Chemical vapor deposition: It serves as a precursor for iron-doping indium phosphide by metal organic chemical vapor deposition (MOCVD) [].
  • Isomerization: The compound acts as a sensitizer for the isomerization of norbornadiene, a reaction relevant for solar energy storage applications [].

Decomposition:

At high temperatures, the compound decomposes to release iron and various organic fragments [].

Physical and Chemical Properties

  • Color: Orange []
  • Melting point: 134-135 °C []
  • Solubility: Soluble in organic solvents like dichloromethane and benzene []
  • Stability: Air-stable []

The mechanism of action of tricarbonyl(cyclooctatetraene)iron(II) in catalysis often involves the activation of small molecules through coordination to the iron center. For instance, in hydrogen generation, the Fe(CO)3 group facilitates the splitting of water molecules []. Further research is ongoing to fully elucidate the detailed mechanisms for each specific reaction.

Catalyst for Chemical Vapor Deposition (CVD)

Fe(COT)₃ serves as a precursor for iron deposition in the metal-organic chemical vapor deposition (MOCVD) technique. During MOCVD, Fe(COT)₃ decomposes upon exposure to heat or light, releasing iron atoms and gaseous byproducts. The deposited iron atoms can then integrate into various substrates, enabling the growth of thin films and nanostructures with specific properties. For instance, Fe(COT)₃ has been used for the VPE (vapor phase epitaxy) growth of iron-doped indium phosphide (InP), a material with potential applications in optoelectronics and photovoltaics.

Source

Sigma-Aldrich. Tricarbonyl(cyclooctatetraene)iron(II) 98%

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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